molecular formula C16H11Cl2NO6 B3549756 5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid

5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid

Cat. No. B3549756
M. Wt: 384.2 g/mol
InChI Key: AOFINWDNHAQDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA is a member of the phenoxy herbicide family, which includes other herbicides such as 2,4-D and MCPA. DCPA is an effective herbicide that is used to control annual grasses and broadleaf weeds in a variety of crops, including corn, soybeans, and vegetables.

Mechanism of Action

5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid works by inhibiting the growth of weeds by disrupting their cell division and growth processes. This compound interferes with the production of certain enzymes that are necessary for cell division, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on non-target organisms, including mammals and birds. However, studies have shown that this compound can have some toxic effects on aquatic organisms, such as fish and amphibians. This compound can also affect the growth and development of some plants, including some crops.

Advantages and Limitations for Lab Experiments

5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid is a widely used herbicide that has been extensively studied for its effectiveness and safety. This compound is relatively easy to synthesize and is readily available for use in lab experiments. However, this compound can be difficult to work with due to its low solubility in water and its tendency to form crystals.

Future Directions

There are several potential future directions for research on 5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid. One area of research could focus on developing new formulations of this compound that are more effective and have less impact on the environment. Another area of research could focus on understanding the mechanisms of resistance to this compound in weeds, which could help to develop new strategies for weed control. Additionally, research could focus on the effects of this compound on soil microorganisms and the potential impact on soil health.

Scientific Research Applications

5-{[(2,4-dichlorophenoxy)acetyl]amino}isophthalic acid has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that this compound is an effective herbicide that can control a wide range of weeds in various crops. This compound has also been shown to have a low environmental impact, as it is quickly degraded in soil and does not accumulate in the food chain.

properties

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO6/c17-10-1-2-13(12(18)6-10)25-7-14(20)19-11-4-8(15(21)22)3-9(5-11)16(23)24/h1-6H,7H2,(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFINWDNHAQDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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